Dihydrotetrabenazine is a chemical compound classified as a benzoquinolizine derivative. It is primarily noted for its role as a metabolite of tetrabenazine, a drug used in the treatment of movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. Dihydrotetrabenazine has garnered attention in the field of neuroscience due to its high binding affinity for the vesicular monoamine transporter 2, making it a valuable radioligand for imaging studies involving positron emission tomography.
Dihydrotetrabenazine is derived from tetrabenazine, which is synthesized through various chemical processes. The compound can be classified under the category of psychoactive agents, specifically as an antipsychotic and anti-chorea medication. Its chemical structure can be represented as 2-hydroxy-3-isobutyl-9,10-dimethoxy-1,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine.
The synthesis of dihydrotetrabenazine has been achieved through several methods, with notable advancements in automated synthesis procedures. A prominent method involves the reaction of a 9-hydroxy precursor with carbon-11 methyl iodide in dimethyl sulfoxide at room temperature. This approach allows for rapid production and purification of [11C]dihydrotetrabenazine, yielding high radiochemical purity.
The molecular structure of dihydrotetrabenazine features several functional groups that contribute to its biological activity:
This configuration results in a complex three-dimensional structure that facilitates binding to specific receptors in the brain.
The molecular formula for dihydrotetrabenazine is C17H24N2O2, with a molecular weight of approximately 288.38 g/mol. Its structural formula highlights its stereocenters, which are crucial for its pharmacological properties.
Dihydrotetrabenazine can undergo various chemical reactions that modify its structure and potentially alter its activity:
These reactions are essential for developing derivatives that may enhance therapeutic effects or reduce side effects.
Dihydrotetrabenazine primarily exerts its effects by inhibiting the vesicular monoamine transporter 2, which is responsible for packaging neurotransmitters into vesicles within presynaptic neurons. By blocking this transporter, dihydrotetrabenazine reduces the availability of monoamines such as dopamine in the synaptic cleft, leading to decreased neurotransmission. This mechanism is particularly relevant in managing hyperkinetic movement disorders.
Dihydrotetrabenazine has significant applications in both clinical and research settings:
The synthesis of DTBZ and its analogs leverages diverse strategies to achieve structural complexity and enantiopurity. Racemic tetrabenazine, the metabolic precursor to DTBZ, is traditionally synthesized via a Mannich-type cyclization between dihydroisoquinoline 7 and enone 8 under acidic conditions. This single-step process generates the benzoquinolizine core with moderate efficiency but lacks stereocontrol [5] [9]. Contemporary approaches have enhanced efficiency and sustainability. For instance, visible-light photoredox catalysis enables oxidative ring closure of tetrahydroisoquinoline 10 and allyl acetate 11 using a ruthenium catalyst (Ru(bpy)₃Cl₂) and air as the terminal oxidant. This method yields racemic tetrabenazine in ~45% yield, representing a greener alternative to classical methods [5].
Enantiopure synthesis is paramount due to the stereoselective binding of DTBZ metabolites to VMAT2. Asymmetric palladium-catalyzed malonate addition to dihydroisoquinoline precursors establishes the initial chiral center with high enantioselectivity (>97% ee). Subsequent diastereoselective transformations, including reductive amination and ring closure, furnish (+)-tetrabenazine in 21% overall yield. Reduction of the ketone moiety in (+)-TBZ using NaBH₄ in methanol stereoselectively produces the pharmacologically active (+)-α-DTBZ isomer [(2R,3R,11bR)-DTBZ] [3] [7]. For large-scale production, diastereomeric salt resolution using (1S)-(+)-10-camphorsulfonic acid ((+)-CSA) efficiently separates racemic TBZ. Optimized crystallization in acetone (0.5 equiv. CSA, 15-20°C) yields (+)-TBZ with >98% ee, which is then reduced to (+)-α-DTBZ [7]. Structure-activity relationship (SAR) studies on DTBZ analogs revealed compound 13e (a 9-O-alkylated derivative) as a high-affinity VMAT2 inhibitor (IC₅₀ = 5.13 nM for binding, 6.04 nM for [³H]dopamine uptake inhibition), significantly outperforming native DTBZ (IC₅₀ = 14.74 nM and 20.01 nM, respectively) [1].
Table 1: Key Synthetic Methods for Enantiopure DTBZ and Derivatives
Method | Key Features | Yield/Enantiopurity | Major Product |
---|---|---|---|
Palladium-Catalyzed Asymmetric Synthesis | Sodeoka's catalyst, multi-step diastereoselective sequence | 16-21% yield, >97% ee | (+)-TBZ / (+)-α-DTBZ |
Camphorsulfonic Acid Resolution | Crystallization in acetone, mother liquor racemization | High yield, >98% ee | (+)-TBZ |
NaBH₄ Reduction of (+)-TBZ | Stereoselective ketone reduction | Quantitative, α:β > 20:1 | (2R,3R,11bR)-α-DTBZ |
Analog Synthesis (e.g., 13e) | Alkylation of 9-O-desmethyl-DTBZ precursors | Varies; improved VMAT2 affinity | High-potency DTBZ analogs |
Radiolabeled DTBZ derivatives serve as indispensable tools for quantifying VMAT2 density in neurodegenerative disorders using positron emission tomography (PET). Carbon-11 labeling targets the metabolically stable 9-methoxy group. [¹¹C]-(+)-α-DTBZ is synthesized via O-alkylation of the phenolic precursor (9-O-desmethyl-(+)-α-DTBZ) with [¹¹C]methyl iodide ([¹¹C]CH₃I) in dimethyl sulfoxide (DMSO) containing potassium hydroxide (KOH). This automated process achieves high radiochemical purity (>99%) and substantial yields (1.94 GBq) within 6 minutes post-[¹¹C]CH₃I production, enabling clinical PET studies of dopamine neuron integrity [4].
Given carbon-11’s short half-life (20.4 min), fluorine-18 labeling (t₁/₂ = 109.8 min) enhances tracer availability. Two primary strategies exist:
Table 2: Radiochemical Properties of Key DTBZ-Derived PET Tracers
Radiotracer | Labeling Position/Method | Specific Activity (Ci/mmol) | Striatum/Cerebellum Ratio (30 min post-inj.) | VMAT2 Affinity (Kᵢ/Kd, nM) |
---|---|---|---|---|
[¹¹C]-(+)-α-DTBZ | 9-OCH₃ via [¹¹C]CH₃I alkylation | >1000 | ~3.5 (Non-human primates) | 0.52 (Rat striatal homogenate) |
[¹⁸F]FP-(±)-DTBZ | 9-O-CH₂CH₂CH₂¹⁸F via mesylate displacement | 1500-2000 | 2.95 (Mice) | 0.48 |
[¹⁸F]FP-(+)-DTBZ | As above, enantiopure precursor | 1500-2000 | 4.51 (Mice) | 0.10 ± 0.01 |
[¹⁸F]FE-(±)-DTBZ | 9-O-CH₂CH₂¹⁸F | 1500-2000 | 1.7 (Mice) | 0.52 |
Biodistribution studies in mice confirm the superiority of enantiopure tracers: [¹⁸F]FP-(+)-DTBZ exhibits a striatum-to-cerebellum (ST/CB) ratio of 4.51 at 30 minutes post-injection, significantly exceeding its racemic counterpart (ST/CB=2.95) and demonstrating >95% intact tracer in the brain, confirming metabolic stability [10]. These properties make it ideal for quantifying monoaminergic neuron loss in Parkinson’s and Huntington’s disease models.
DTBZ exists as four stereoisomers due to three chiral centers (C2, C3, C11b). Reduction of TBZ’s ketone generates two diastereomers: α-DTBZ (C2-OH trans to C3-alkyl chain) and β-DTBZ (C2-OH cis to C3-alkyl chain). Each diastereomer comprises two enantiomers. Crucially, VMAT2 binding is exquisitely stereospecific. Comprehensive synthesis and evaluation of all eight possible stereoisomers revealed dramatic affinity differences:
This >8000-fold difference between (+)-α-DTBZ and its enantiomer underscores the critical role of the (3R,11bR) configuration for VMAT2 binding, likely facilitating optimal interaction within the hydrophobic binding pocket. Metabolic studies reveal that carbonyl reductase reduces TBZ stereoselectively in vivo, predominantly forming the active (+)-α-DTBZ metabolite [5] [7]. Molecular docking suggests the C2 hydroxyl group of (+)-α-DTBZ forms hydrogen bonds with Asp 431 and Tyr 434 of VMAT2, while the isobutyl group and dimethoxyisoquinoline engage in hydrophobic contacts—interactions geometrically disfavored by the (-)-enantiomer and β-diastereomers [1].
Figure: Stereochemical Preference for VMAT2 Binding:
VMAT2 Binding Pocket|H-bonding | Hydrophobic+--------------+ | +---------------------+(+)-α-DTBZ (Active) | C2-OH ---> Asp431 | Isobutyl/Dimethoxy ---> Tyr434, Phe136, etc. |+--------------+ | +---------------------+|(-)-α-DTBZ (Inactive)| Incorrect orientation prevents key H-bonding and hydrophobic contacts ||
Solid-state analysis underpins the development of stable DTBZ formulations with enhanced solubility. Single-crystal X-ray diffraction (SC-XRD) reveals that native DTBZ crystallizes in specific space groups (e.g., P2₁2₁2₁) with characteristic intermolecular interactions. However, its poor aqueous solubility (intrinsic solubility <0.01 mg/mL) limits bioavailability [8].
To address this, pharmaceutical salts were engineered via mechanochemical grinding of DTBZ with dicarboxylic acids:
Table 3: Solid-State Properties of DTBZ and Its Salts
Form | Space Group | Key Hydrogen Bonds | Solubility in Water (mg/mL) | Thermal Behavior (DSC Peak, °C) |
---|---|---|---|---|
Native DTBZ | P2₁2₁2₁ | C-H···O, C-H···π, van der Waals | <0.01 | Sharp melt ~175-178°C (decomp.) |
DTBZ Oxalate (TBZ&OX) | P2₁/c | N⁺-H···O⁻ (oxalate), O-H···O (acid-carboxyl) | 0.85 ± 0.03 | Endotherm ~195°C (decomp.) |
DTBZ Fumarate (TBZ&FUM) | P-1 | N⁺-H···O⁻, O-H···O (fumarate-water) | 0.92 ± 0.05 | Broad dehydration ~70°C, melt ~185°C |
DTBZ Succinate (TBZ&SUC) | P2₁/c | N⁺-H···O⁻, O-H···O (succinate-water) | 0.78 ± 0.04 | Dehydration ~100°C, melt ~172°C |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1